3-pyridine toxoflavin

Descripción

Contextualizing 3-Pyridine Toxoflavin (B1683212) within the Broader Toxoflavin Class

The parent compound, toxoflavin, is a yellow pigment first identified as a toxin produced by bacteria such as Pseudomonas cocovenenans and Burkholderia glumae. nih.govplos.org It is a member of the 7-azapteridine (B12921982) class of antibiotics and is known for its high toxicity to a wide range of organisms, which is attributed to its function as a potent electron carrier that generates reactive oxygen species. nih.govplos.org

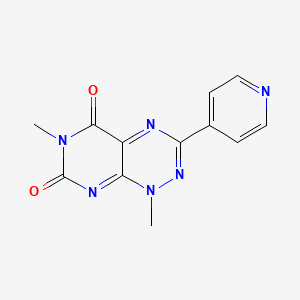

The chemical skeleton of toxoflavin is a pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, which is formed by the fusion of uracil (B121893) and 1,2,4-triazine (B1199460) rings. nih.gov The toxoflavin class also includes other naturally occurring analogs like reumycin (B1240051) and fervenulin. nih.govresearchgate.net 3-Pyridine toxoflavin is a synthetic analog distinguished by the introduction of a pyridine (B92270) substituent at the C-3 position of the core toxoflavin structure. nih.gov This modification is a key area of synthetic chemistry research, aiming to understand how changes to the C-3 position impact the molecule's biological and chemical properties. nih.govjst.go.jp

| Compound | Core Structure | Substituent at C-3 Position | Molecular Formula |

|---|---|---|---|

| Toxoflavin | Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | Methyl group (implied, not a C-3 substitution in the same vein as analogs) | C7H8N6O2 |

| This compound | Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | Pyridine ring | C12H10N6O2molnova.com |

Academic Significance and Research Trajectory of this compound

The academic interest in this compound follows two primary research trajectories: its application in agriculture as a potential herbicide and its function in molecular biology as an enzyme inhibitor.

The initial research into synthetic toxoflavin analogs was partly driven by the search for new herbicides. nih.gov Studies have methodically synthesized various analogs with different aromatic rings at the C-3 position to establish a structure-activity relationship (SAR) for their herbicidal effects. nih.govjst.go.jp Within this context, the introduction of a pyridyl group to replace a benzene (B151609) ring was found to broaden the herbicidal spectrum of the compound. nih.govjst.go.jp However, in a specific effort to enhance water solubility, the introduction of pyridine rings into the toxoflavin structure did not result in an improvement in herbicidal activity, indicating that the specific isomer and electronic properties of the substituted pyridine ring are critical factors. nih.gov

A more recent and significant line of inquiry has established this compound as a potent inhibitor of specific enzymes. It has been identified as an inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) and Lysine-specific demethylase 4C (KDM4C). molnova.commedchemexpress.commybiosource.com The inhibition of PIN1 suggests potential utility in research on proliferative and immune disorders. medchemexpress.comszabo-scandic.commolnova.com Its potent inhibition of KDM4C, an enzyme involved in histone demethylation, places it as a molecule of interest in the field of epigenetics. molnova.commybiosource.com This dual inhibitory profile highlights the compound's potential as a chemical probe for studying complex cellular pathways.

| Target Enzyme | Enzyme Class | Reported Activity | Potential Research Area |

|---|---|---|---|

| PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) | Isomerase | Inhibitor; 48% inhibition efficacy at 25 µM. medchemexpress.com | Immune disease, Proliferative disorders. medchemexpress.comszabo-scandic.com |

| KDM4C (Lysine-specific demethylase 4C) | Histone Demethylase | Potent inhibitor; IC50 = 19 nM. molnova.commybiosource.com | Chromatin/Epigenetics. molnova.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,6-dimethyl-3-pyridin-4-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-3-5-13-6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZUOOOZFIYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Production and Regulatory Systems of Toxoflavin

Biosynthetic Pathways and Gene Clusters of Toxoflavin (B1683212)

The production of toxoflavin is a sophisticated process encoded by a dedicated set of genes organized into operons. These genetic blueprints direct the synthesis of enzymes that sequentially modify precursor molecules to construct the final toxoflavin structure.

Genetic Organization of tox Operons (e.g., toxABCDE, toxFGHI)

The genetic foundation for toxoflavin biosynthesis in Burkholderia glumae is primarily located in two distinct operons: toxABCDE and toxFGHI. researchgate.netnih.gov The toxABCDE operon is a polycistronic unit, meaning its five genes (toxA, toxB, toxC, toxD, and toxE) are transcribed together as a single messenger RNA molecule. researchgate.net This operon houses the core enzymatic machinery required for the synthesis of the toxoflavin molecule. researchgate.netnih.gov Disruption of this operon leads to a loss of toxoflavin production. researchgate.net

Adjacent to the biosynthesis genes, the toxFGHI operon is responsible for the transport of toxoflavin out of the bacterial cell. researchgate.netnih.gov This operon is also polycistronic and its gene products are similar to those of resistance-nodulation-division (RND) efflux systems, which are known for their role in pumping substances out of cells. nih.govasm.org

In some bacteria, such as Pseudomonas protegens Pf-5, the toxoflavin biosynthesis gene cluster includes a unique gene, toxM, which is not found in the Burkholderia cluster and appears to be involved in self-resistance to the toxin. usda.gov

| Operon/Gene | Function | Organism(s) |

|---|---|---|

| toxABCDE | Biosynthesis of toxoflavin | Burkholderia glumae researchgate.netnih.gov |

| toxFGHI | Transport of toxoflavin (efflux) | Burkholderia glumae researchgate.netnih.gov |

| toxM | Self-resistance to toxoflavin | Pseudomonas protegens Pf-5 usda.gov |

Enzymatic Components and Mechanistic Insights (e.g., ToxD protein crystallography)

Each gene within the tox operons encodes a specific enzyme that plays a crucial role in the toxoflavin biosynthetic pathway. While the precise function of every enzyme is still under investigation, significant progress has been made in understanding key steps.

ToxA : This enzyme is an S-adenosylmethionine (SAM)-dependent methyltransferase. nih.gov It is responsible for the final two steps in toxoflavin biosynthesis, performing two consecutive methylations to convert the intermediate 1,6-didemethyltoxoflavin into toxoflavin. nih.govacs.org

ToxB and ToxE : These enzymes show homology to proteins involved in the early stages of riboflavin (B1680620) biosynthesis. researchgate.netnih.gov ToxB is a putative GTP cyclohydrolase II, and ToxE is a bifunctional deaminase-reductase. researchgate.netnih.gov This suggests that the initial steps of toxoflavin synthesis parallel those of riboflavin. researchgate.net

ToxD : The ToxD protein is essential for toxoflavin production. nih.govproteopedia.org X-ray crystallography has revealed the three-dimensional structure of ToxD from B. glumae, providing insights into its function. nih.govrcsb.orgacs.org The structure shows a dimer with a putative active site where a citrate (B86180) molecule was identified. nih.govrcsb.org Mutational studies of the ToxD homolog in P. protegens Pf-5 have identified several conserved amino acid residues that are critical for its catalytic activity. nih.govrcsb.org Eight of twelve targeted variants resulted in a complete loss of toxoflavin production, while four others showed reduced production. nih.govrcsb.org

Identification of Precursors and Metabolic Intermediates

The biosynthesis of toxoflavin is believed to share its initial steps with the well-characterized riboflavin biosynthetic pathway. researchgate.net The precursor molecule for this pathway is Guanosine triphosphate (GTP). researchgate.netnih.govmdpi.com

Recent studies involving the heterologous reconstitution of the toxoflavin biosynthetic pathway in Escherichia coli have led to the identification of key intermediates. researchgate.netacs.org One such crucial intermediate is the previously unknown ribityl-dedimethyl-toxoflavin. researchgate.netacs.org A cofactor-independent oxidase then converts this intermediate to ribose and dedimethyl-toxoflavin. researchgate.netacs.org The final steps involve the stepwise methylation of dedimethyl-toxoflavin to produce toxoflavin. researchgate.netacs.org Another important intermediate, 5-amino-6-d-ribitylaminouracil, which is also found in riboflavin biosynthesis, has been implicated in the pathway. nih.gov

Transcriptional and Post-Transcriptional Regulation of Toxoflavin Biosynthesis

The production of toxoflavin is a tightly controlled process, regulated by a complex network of signaling systems and regulatory proteins. This ensures that the toxin is produced only when necessary, for instance, during infection of a host plant.

Quorum Sensing Systems in Producer Organisms (e.g., TofI/TofR, N-acyl homoserine lactones)

A key regulatory mechanism governing toxoflavin biosynthesis is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.govplos.org In B. glumae, the primary QS system involved is the TofI/TofR system. nih.govplos.org

TofI : This protein is a LuxI homolog, an N-acyl homoserine lactone (AHL) synthase. nih.gov It is responsible for synthesizing the signaling molecules N-octanoyl homoserine lactone (C8-HSL) and N-hexanoyl homoserine lactone (C6-HSL). nih.govplos.org

TofR : This is a LuxR homolog that acts as the receptor for the AHL signals. nih.gov Specifically, TofR binds to C8-HSL. plos.org

The TofR-C8-HSL complex then activates the transcription of downstream regulatory genes, ultimately leading to the production of toxoflavin. nih.govplos.org Interestingly, while both C6-HSL and C8-HSL are produced, only C8-HSL appears to be directly involved in regulating toxoflavin production. plos.org

Environmental Cues and Nutritional Factors Influencing Production

The biosynthesis of toxoflavin is not constitutive but is instead intricately regulated by a variety of external stimuli, including the physical state of the growth environment and the availability of specific nutrients. Research indicates that both environmental signals and nutritional composition of the growth medium play crucial roles in modulating the quantity of toxoflavin produced by microorganisms like Burkholderia.

One significant environmental factor is the physical nature of the growth substrate—that is, whether the bacteria are cultured in a liquid (broth) or on a solid (agar) medium. In some strains of Burkholderia gladioli, the quorum-sensing (QS) system that controls toxoflavin production is active in liquid medium but not on agar (B569324) medium. oup.com This differential regulation is also observed in certain strains of Burkholderia glumae. For example, the 336gr-1 strain produces toxoflavin on solid media but not in liquid broth. researchgate.netplos.org This suggests that physical cues, possibly related to cell density, surface attachment, or oxygen availability, are integrated into the regulatory networks governing toxoflavin synthesis.

Nutritional factors, particularly the composition of the culture medium, have a profound impact on toxoflavin yield. Studies have shown significant variation in production levels when bacteria are grown in different media. For instance, Burkholderia gladioli strain HDXY-02 was found to produce substantially more toxoflavin when cultured in King's B (KMB) broth compared to Luria-Bertani (LB) broth. asm.org Furthermore, analysis of numerous B. glumae isolates from Korea revealed that they all produced toxoflavin on both LB and casamino acid-peptone-glucose (CPG) media. apsnet.orgresearchgate.net While these isolates demonstrated diversity in their ability to utilize various carbon and nitrogen sources, this capability did not directly correlate with their genetic classification. apsnet.orgresearchgate.net Temperature is another critical environmental parameter; toxoflavin production by B. gladioli HDXY-02 has been observed to occur at different temperatures, with an optimal temperature of 30°C noted for high yield in KMB broth. asm.org

These findings underscore that the expression of the toxoflavin biosynthetic pathway is tightly controlled by the bacterium's perception of its surroundings, allowing it to tailor production to specific environmental and nutritional contexts.

Table 1: Influence of Environmental and Nutritional Factors on Toxoflavin Production

| Factor | Condition | Organism/Strain | Observed Effect on Production | Reference(s) |

| Physical State | Liquid Medium vs. Solid Medium | Burkholderia gladioli MAFF 302385 | Regulated by QS in liquid medium, but not on agar. | oup.com |

| Liquid Medium vs. Solid Medium | Burkholderia glumae 336gr-1 | Negative in liquid medium, but positive on solid medium. | researchgate.netplos.org | |

| Nutritional Medium | King's B (KMB) Broth vs. Luria-Bertani (LB) Broth | Burkholderia gladioli HDXY-02 | Significantly higher production in KMB broth (170 mg/liter). | asm.org |

| Luria-Bertani (LB) & CPG Media | Korean Burkholderia glumae isolates | Varying amounts of toxoflavin produced at 28°C. | apsnet.orgresearchgate.net | |

| Temperature | 30°C | Burkholderia gladioli HDXY-02 | High level of toxoflavin production observed in KMB broth. | asm.org |

| Nutrient Sources | Various Carbon & Nitrogen Sources | Korean Burkholderia glumae isolates | Diversity in utilization, but no direct correlation with production levels. | apsnet.orgresearchgate.net |

Genetic Diversity and Strain Variation in Toxoflavin Production among Microorganisms

Significant genetic diversity exists among toxoflavin-producing microorganisms, leading to substantial variation in production capacity between different species and even among strains of the same species. This variability is largely rooted in the genetic makeup of the organisms, particularly within the regulatory systems that control the toxoflavin biosynthetic genes. nih.gov

Comparative genomic and phenotypic analyses of various Burkholderia strains have highlighted these differences. In one study, Burkholderia glumae strain BGR1 was shown to be a prolific producer of toxoflavin, while the Burkholderia gladioli strain BSR3 produced much less. nih.gov Another strain, B. gladioli KACC11889, produced no toxoflavin at all. nih.govnih.gov The inability of KACC11889 to synthesize the toxin, despite possessing the necessary biosynthetic genes, was traced to the absence of the TofI/TofR quorum-sensing (QS) system, which acts as a critical on/off switch for production. nih.govnih.gov This illustrates that the presence of the biosynthetic operon alone is insufficient for production; a functional regulatory apparatus is essential.

Geographic and host origin also contribute to the diversity. A study of 137 B. glumae isolates from rice paddies across South Korea found that all isolates produced toxoflavin, but in widely varying amounts. apsnet.orgresearchgate.net Similarly, an analysis of B. glumae strains from India identified a direct correlation between toxoflavin production levels and virulence, allowing for their classification into hypervirulent, moderately virulent, and hypovirulent groups. nih.gov The hypervirulent BG3 strain, for instance, produced 867 µg/mL of toxoflavin, whereas the hypovirulent BG5 strain produced only 160 µg/mL. nih.gov

Genetic fingerprinting techniques, such as BOX-PCR and variable number tandem repeats (VNTR), have further elucidated the extensive genetic diversity among B. glumae isolates. nih.gov An analysis of 47 isolates from Peru revealed 38 distinct genomic profiles, with significant variation in pathogenicity. nih.gov Broader genomic studies encompassing 44 B. glumae isolates from diverse hosts and regions identified six distinct phylogenetic clusters, revealing large-scale genomic rearrangements and even the merging of two chromosomes into one in certain strains. frontiersin.org This underlying genetic plasticity contributes to the observed physiological differences, including the variable capacity for toxoflavin production. frontiersin.org Some strains may evolve to eliminate toxoflavin production altogether through the deletion of QS genes, possibly as an adaptive mechanism. nih.gov

Table 2: Strain-Specific Variation in Toxoflavin Production

| Organism | Strain(s) | Geographic Origin/Host | Toxoflavin Production Level | Key Genetic/Regulatory Feature | Reference(s) |

| Burkholderia glumae | BGR1 | Rice | Strongest producer among strains tested. | Possesses functional TofI/TofR QS system. | nih.gov |

| Burkholderia gladioli | BSR3 | Rice | Much less than B. glumae BGR1. | Possesses functional TofI/TofR QS system. | nih.gov |

| Burkholderia gladioli | KACC11889 | Gladiolus | No production. | Lacks the TofI/TofR quorum-sensing system. | nih.govnih.gov |

| Burkholderia glumae | BG3 | India (Rice) | Hypervirulent (867 µg/mL). | Production level correlates with high virulence. | nih.gov |

| Burkholderia glumae | BG1 | India (Rice) | Hypervirulent (796 µg/mL). | Production level correlates with high virulence. | nih.gov |

| Burkholderia glumae | BG5 | India (Rice) | Hypovirulent (160 µg/mL). | Production level correlates with low virulence. | nih.gov |

| Burkholderia glumae | 137 Isolates | South Korea (Rice) | All produced toxoflavin in various amounts. | Showed genetic diversity via Tnp-PCR fingerprinting. | apsnet.orgresearchgate.net |

| Burkholderia glumae | 47 Isolates | Perú (Rice) | Varying pathogenicity, some produced other pigments. | High genetic diversity shown by BOX-PCR and VNTR. | nih.gov |

Molecular and Cellular Mechanisms of Action

Oxidative Stress Induction and Redox Cycling

Toxoflavin (B1683212) is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net This activity is central to its biological effects and stems from its ability to engage in redox cycling.

The toxicity of toxoflavin is primarily attributed to its function as an efficient electron carrier. toku-e.comacs.org It facilitates cytochrome-independent electron transfer, effectively bypassing parts of the cellular respiratory chain. researchgate.netnih.gov In this process, toxoflavin accepts electrons from cellular reducing agents, such as NADH, and then transfers these electrons directly to molecular oxygen. toku-e.com This reaction results in the formation of superoxide (B77818) radicals, which are rapidly converted to hydrogen peroxide (H₂O₂), a key reactive oxygen species. toku-e.comnih.gov

This continuous, cyclical process of accepting and donating electrons is known as redox cycling. nih.govnih.gov It leads to a sustained and significant production of H₂O₂, turning the compound into a persistent source of intracellular oxidative stress. toku-e.comnih.gov The generation of H₂O₂ is not a side effect but the main consequence of toxoflavin's mechanism of action. toku-e.com

Table 1: Mechanism of Toxoflavin-Induced Hydrogen Peroxide Generation

| Step | Process | Reactants | Products | Reference |

|---|---|---|---|---|

| 1 | Electron Acceptance | Toxoflavin + NADH | Reduced Toxoflavin + NAD⁺ | toku-e.com |

| 2 | Electron Transfer (Redox Cycle) | Reduced Toxoflavin + O₂ | Toxoflavin + O₂⁻ (Superoxide) | toku-e.comresearchgate.net |

| 3 | ROS Conversion | O₂⁻ (Superoxide) | H₂O₂ (Hydrogen Peroxide) | toku-e.comnih.gov |

This interactive table summarizes the key steps in the redox cycling of toxoflavin, leading to the production of hydrogen peroxide.

The hydrogen peroxide generated by the redox cycling of toxoflavin is a major cause of cellular disruption. toku-e.com As a reactive oxygen species, H₂O₂ can inflict widespread damage on critical cellular components. nih.govwikipedia.org This process, known as oxidative damage, can lead to lipid peroxidation, DNA and RNA damage, and the oxidation of proteins, ultimately compromising cellular function and integrity. nih.govwikipedia.org

The accumulation of ROS disrupts normal cellular signaling and homeostasis. youtube.com While ROS are natural byproducts of metabolism and play roles in cell signaling, their overproduction leads to a state of oxidative stress that can trigger programmed cell death (apoptosis) or other forms of cellular demise. wikipedia.orgyoutube.com The toxic effects of toxoflavin are therefore predicted to be a direct consequence of the action of hydrogen peroxide rather than interference with the electron transport chain itself. toku-e.com

Enzyme Inhibition by 3-Pyridine Toxoflavin

Based on the available scientific literature, there is no evidence to suggest that this compound or its parent compound, toxoflavin, acts as an inhibitor of the enzyme Peptidyl-Prolyl Isomerase NIMA-Interacting 1 (PIN1). Research has identified toxoflavin as an inhibitor of other enzymes, such as IRE1α, through a mechanism involving ROS-mediated oxidation. nih.govnih.gov However, a direct inhibitory relationship with PIN1 has not been established.

Information regarding the inhibition of PIN1 by this compound is not available in the reviewed literature.

Data on the inhibitory potency and specificity of this compound towards PIN1 are not available.

Information on how this compound modulates cellular pathways downstream of PIN1 is not available.

Lysine (B10760008) Demethylase 4C (KDM4C) Inhibition

This compound has been identified as a potent inhibitor of Lysine Demethylase 4C (KDM4C), an enzyme involved in epigenetic regulation. mybiosource.com KDM4 family members, including KDM4C, are histone demethylases that primarily target trimethylated lysine 9 and 36 on histone H3 (H3K9me3 and H3K36me3). nih.gov These enzymes play a significant role in regulating gene transcription, and their dysregulation is associated with various human diseases, including cancer. nih.govmdpi.com The inhibitory action of this compound on KDM4C positions it as a molecule of interest for studying epigenetic pathways and potential therapeutic development.

Research has demonstrated that this compound is a highly potent inhibitor of KDM4C, exhibiting a half-maximal inhibitory concentration (IC50) of 19 nM. mybiosource.com This low nanomolar potency indicates a strong interaction between the compound and the enzyme's active site. While the provided data highlights its significant potency against KDM4C, comprehensive selectivity profiling against other KDM4 family members (KDM4A, KDM4B, KDM4D) and other classes of histone demethylases from this specific molecule is a subject for further investigation.

| Compound | Target | IC50 |

|---|---|---|

| This compound | KDM4C | 19 nM |

The primary function of KDM4C is to remove the methyl groups from H3K9me3, a histone mark generally associated with transcriptional repression. nih.gov By inhibiting KDM4C, this compound effectively prevents the demethylation of this repressive mark. Consequently, this leads to an accumulation or maintenance of H3K9me3 levels at specific genomic locations. This alteration in histone methylation status can modify chromatin structure, making it more condensed (heterochromatin) and less accessible to transcription factors, thereby leading to the silencing or downregulation of target gene expression. spandidos-publications.com The ability to modulate these fundamental epigenetic states is a key outcome of KDM4C inhibition. nih.gov

Broader Spectrum Molecular Targets of Toxoflavin Derivatives

Beyond its specific interaction with KDM4C, the broader class of toxoflavin compounds and their derivatives has been shown to interact with several other significant molecular targets involved in cellular signaling and epigenetic regulation.

Toxoflavin has been shown to antagonize the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis and is frequently hyperactivated in cancers. nih.gov It achieves this by disrupting the protein-protein interaction between β-catenin and the T-cell factor 4 (Tcf4) transcription factor. researchgate.net This interaction is a critical downstream step for activating Wnt target gene expression. researchgate.net Synthetic toxoflavin effectively inhibited β-catenin/Tcf4-driven luciferase activity with an IC50 of less than 0.5 μM and induced cell death in colon cancer cells with an IC50 of 0.29 μM. researchgate.net By blocking the β-catenin/Tcf4 complex, toxoflavin derivatives can suppress the transcription of key target genes like c-myc and cyclin D1, which are involved in cell proliferation. researchgate.netmdpi.com

The inhibitory activity of toxoflavin extends to other members of the KDM4 family, such as KDM4A. Toxoflavin was identified through virtual screening as an inhibitor of KDM4A, a finding confirmed by a peptide-based assay that determined its IC50 value to be 2.5 μM. nih.gov Cellular thermal shift assays confirmed that toxoflavin directly binds to and stabilizes the KDM4A protein within cells. nih.gov Inhibition of KDM4A by toxoflavin leads to an upregulation of H3K9me2/3 levels, consistent with the enzyme's function, and results in the inhibition of cancer cell proliferation. nih.gov

Toxoflavin has been identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are class III histone deacetylases involved in tumorigenesis. spandidos-publications.comnih.gov In in-vitro deacetylase assays, toxoflavin demonstrated potent inhibition of SIRT1 with an IC50 of 0.872 µM and, to a lesser extent, SIRT2 with an IC50 of 14.4 µM. spandidos-publications.com In cell-based assays, treatment with toxoflavin led to an increase in the acetylated forms of p53 and α-tubulin, which are known substrates of SIRT1 and SIRT2, respectively. spandidos-publications.comnih.gov This indicates that toxoflavin effectively inhibits the deacetylase activity of these sirtuins within the cellular environment.

| Compound | Target | IC50 | Cellular Effect |

|---|---|---|---|

| Toxoflavin | Tcf4/β-Catenin | <0.5 µM | Inhibition of TOP-luciferase activity |

| Toxoflavin | KDM4A | 2.5 µM | Upregulation of H3K9me2/3 levels |

| Toxoflavin | SIRT1 | 0.872 µM | Increased acetylation of p53 |

| Toxoflavin | SIRT2 | 14.4 µM | Increased acetylation of α-tubulin |

Tyrosyl-DNA Phosphodiesterase II (TDP2) Inhibition

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a critical enzyme in the repair of DNA damage, particularly the damage mediated by topoisomerase II (topo II). In cancer therapy, topo II poisons such as etoposide (B1684455) are used to stabilize the complexes between topo II and DNA, leading to double-strand breaks and cell death. TDP2 can counteract this by repairing the DNA damage, which may contribute to drug resistance. Therefore, inhibiting TDP2 is a therapeutic strategy to increase the sensitivity of cancer cells to topo II-targeted drugs.

Following a high-throughput screening campaign, toxoflavins and deazaflavins were identified as the first selective, sub-micromolar small-molecule inhibitors of TDP2. Research into toxoflavin derivatives indicated a distinct structure-activity relationship for the enzymatic inhibition of TDP2. However, further development of this class of compounds was halted due to significant liabilities, including a key redox liability and unfavorable in vitro drug metabolism and pharmacokinetics (DMPK) properties.

| Target | Compound Class | Key Findings | Development Status |

| TDP2 | Toxoflavins | First selective, sub-micromolar inhibitors identified. | Precluded from further exploration. |

| Showed clear structure-activity relationship (SAR). | |||

| Possessed a significant redox liability and poor DMPK profile. benthamdirect.com |

Heat Shock Protein 90 (Hsp90) Interaction

The interaction between this compound and Heat Shock Protein 90 (Hsp90) is not documented in the available scientific literature. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and developmental processes. While inhibitors of Hsp90 are a major focus in therapeutic research, a direct interaction with toxoflavin has not been established in the retrieved studies.

RNA-Dependent RNA Polymerase Inhibition (e.g., Hepatitis C Virus)

The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, such as the Hepatitis C Virus (HCV), making it a key target for antiviral drugs. nih.govmdpi.com A high-throughput screen identified compounds related to the naturally occurring antibiotic toxoflavin as potent inhibitors of HCV RdRp. benthamdirect.com

Subsequent optimization of these initial hits led to the development of compounds with half-maximal inhibition (IC50) values as low as 200 nM. benthamdirect.com However, the mechanism of inhibition was found to be complex. The inhibitory activity was dependent on the presence of a reducing agent, suggesting the flavin core of the molecule is crucial to its function. Further investigation revealed that a direct physical interaction with the RdRp enzyme was too weak to be detected. Instead, the inhibition is likely caused by a chemically reactive species that forms from the interaction between the toxoflavin-like compound and the reducing agent, dithiothreitol (B142953) (DTT). This inhibitory species accumulates over a one to two-hour period, which corresponds to the time required for the flavin compound to oxidize a significant excess of DTT. benthamdirect.com This indirect mechanism and the potential for off-target effects, including inhibition of human RNA polymerase II, have raised toxicity concerns that have limited the therapeutic development of these compounds. benthamdirect.com

| Target Enzyme | Compound Class | Potency (IC50) | Mechanism of Action |

| HCV RdRp | Toxoflavin-related | ~200 nM | Indirect; dependent on reducing agent (DTT). benthamdirect.com |

| Believed to involve a reactive species from flavin-DTT interaction. benthamdirect.com | |||

| Weak to no direct binding to the enzyme detected. benthamdirect.com |

IRE1α RNase Inhibition

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α has two catalytic domains: a kinase and an endoribonuclease (RNase) domain. Toxoflavin (TXF) has been identified as a new and potent small-molecule inhibitor of the IRE1α RNase activity, with an IC50 value of 0.226 μM.

The mechanism of inhibition is unique and involves the generation of reactive oxygen species (ROS). Kinetic analyses demonstrated that toxoflavin causes time-dependent and reducing reagent-dependent irreversible inhibition of IRE1α. The involvement of ROS was confirmed when ROS scavengers were shown to decrease the inhibitory effect of toxoflavin. There is a strong negative correlation (Pearson r = -0.872) between the IRE1α RNase IC50 values of toxoflavin and its derivatives and their capacity to produce ROS.

Mass spectrometry analysis provided a precise molecular explanation for the inhibition. The ROS generated by toxoflavin oxidizes the thiol groups of four conserved cysteine residues within the IRE1α protein (CYS-605, CYS-630, CYS-715, and CYS-951) into sulfonic groups. This irreversible oxidation inhibits the enzyme's function. Furthermore, molecular docking experiments suggest that toxoflavin binds to a novel site located at the junction between the RNase and kinase domains, in proximity to one of the oxidized residues, CYS-951.

| Target | Compound | Potency (RNase IC50) | Mechanism of Action | Key Molecular Event |

| IRE1α | Toxoflavin (TXF) | 0.226 μM | Irreversible, ROS-dependent oxidative inhibition. | Oxidation of thiol groups on four conserved cysteine residues. |

| Strong negative correlation between ROS production and IC50 (r = -0.872). |

Biological Activities and Phenotypic Outcomes

Phytotoxicological Effects

Toxoflavin (B1683212) is a potent phytotoxin and a key virulence factor for several plant pathogenic bacteria, most notably Burkholderia glumae, the causative agent of bacterial panicle blight in rice. nih.govresearchgate.netresearchgate.net Its production is integral to the pathogen's ability to cause disease and elicit symptoms in host plants. nih.govscielo.br The phytotoxicity of toxoflavin extends to a wide array of both monocot and dicot plants. bohrium.com The mechanism of its toxicity in plants involves acting as an electron carrier, which facilitates the production of hydrogen peroxide, leading to oxidative stress and cellular damage. nih.govnih.gov

Role in Plant Pathogenesis (e.g., Bacterial Panicle blight of Rice caused by Burkholderia glumae)

Toxoflavin is a primary determinant of virulence in Burkholderia glumae, the bacterium responsible for bacterial panicle blight of rice, a significant and increasingly problematic disease in global rice production. nih.govresearchgate.net The production of toxoflavin, along with other factors like lipase, is essential for the pathogen to cause disease; mutant strains of B. glumae that are deficient in toxoflavin production are nearly avirulent. nih.gov The synthesis and transport of toxoflavin in B. glumae are controlled by specific gene clusters (toxABCDE for biosynthesis and toxFGHI for transport), which are regulated by a quorum-sensing system. nih.govmdpi.comarvojournals.org This system ensures that the toxin is produced when the bacterial population reaches a certain density, coordinating the attack on the host plant. nih.govnih.gov The presence of toxoflavin allows the bacterium to inhibit the growth of the rice plant and cause significant damage, leading to substantial yield losses. researchgate.netnih.gov

Symptom Development in Host Plants

The phytotoxic action of toxoflavin manifests in a variety of symptoms in host plants. In rice, it is responsible for causing chlorotic damage to panicles, leading to grain rot and preventing the grains from filling properly. nih.govnih.govnih.gov It also inhibits the growth of both the leaves and roots of rice seedlings. nih.govresearchgate.netnih.gov Infected rice seeds may exhibit germination inhibition and seed rot. researchgate.net

Beyond rice, toxoflavin has been shown to induce bacterial wilt in a range of other important field crops, with symptoms that are visually similar to those caused by Ralstonia solanacearum. nih.gov Studies have demonstrated that both purified toxoflavin and toxoflavin-producing B. glumae can cause wilt symptoms in plants such as tomato, sesame, perilla, eggplant, and hot pepper, highlighting its broad host range and lack of host specificity. nih.gov

Antimicrobial Activities

Toxoflavin exhibits a broad spectrum of antimicrobial activity, affecting various bacteria and fungi. nih.govplos.orgresearchgate.net This activity is attributed to its ability to generate reactive oxygen species, which are detrimental to microbial cells. nih.gov

Antifungal Spectrum

Toxoflavin possesses potent, broad-spectrum fungicidal activity against a variety of plant and human fungal pathogens. plos.orgnih.govapsnet.org This includes significant inhibitory action against notorious human pathogens such as Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. apsnet.org A noteworthy aspect of its antifungal capability is its effectiveness against drug-resistant fungal strains. nih.govapsnet.org For instance, toxoflavin shows a comparable inhibitory effect against both wild-type and azole-resistant mutants of A. fumigatus. apsnet.org This suggests that its mechanism of fungal inhibition may differ from that of traditional azole antifungals. apsnet.org In addition to human pathogens, toxoflavin is active against several plant pathogenic fungi. apsnet.org

Minimum Inhibitory Concentrations (MICs) of Toxoflavin Against Various Fungal Species

| Fungal Species | Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Human Pathogen | 64 | apsnet.org |

| Aspergillus fumigatus (Azole-resistant) | Human Pathogen | 64 | apsnet.org |

| Magnaporthe oryzae | Plant Pathogen | 128-256 | apsnet.org |

| Rhizoctonia solani | Plant Pathogen | 128-256 | apsnet.org |

| Fusarium graminearum | Plant Pathogen | 128-256 | apsnet.org |

Immunomodulatory Effects

Currently, there is a lack of available scientific literature detailing the specific immunomodulatory effects of 3-pyridine toxoflavin on the immune system.

Antineoplastic and Anticancer Properties

The compound this compound has demonstrated significant potential as an antineoplastic agent through various mechanisms of action.

Numerous studies have highlighted the ability of this compound (C16) to inhibit the proliferation of cancer cells. In hepatocellular carcinoma (HCC), C16 suppressed the proliferation of Huh7 cells in a dose-dependent manner in vitro. nih.gov This inhibitory effect was also observed in colorectal cancer (CRC) cell lines, including HCT116 (wild-type p53) and HT29 (mutant p53), where C16 suppressed cell division in a dose-dependent fashion. nih.gov The compound's cytotoxic effects are linked to its primary function as a PKR inhibitor, which disrupts cellular processes essential for cancer cell growth and survival. nih.govnih.gov

| Cell Line | Cancer Type | Effect of this compound (C16) | Reference |

| Huh7 | Hepatocellular Carcinoma | Dose-dependent suppression of proliferation | nih.gov |

| HCT116 | Colorectal Cancer | Dose-dependent suppression of proliferation | nih.gov |

| HT29 | Colorectal Cancer | Dose-dependent suppression of proliferation | nih.gov |

Beyond inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) and disrupts the cell cycle in cancer cells. In colorectal cancer cells, treatment with C16 led to an increased rate of apoptosis. nih.gov The compound also causes cell cycle arrest, specifically by inhibiting the transition from the G1 to the S phase. nih.gov This G1 arrest is associated with an increase in the protein and mRNA expression of p21, a key regulator of the cell cycle. nih.govmdpi.com The induction of apoptosis by targeting PKR is a critical mechanism for the anticancer effects of C16, as PKR is known to transduce signals that lead to apoptosis. nih.gov In neuroblastoma cells, inhibition of PKR prevents the phosphorylation of Fas-associated protein with a death domain (FADD), which in turn prevents the activation of caspases and subsequent apoptosis. nih.govnews-medical.net

| Cancer Cell Type | Molecular Effect | Phenotypic Outcome | Reference |

| Colorectal Cancer | Increased p21 expression | G1 phase cell cycle arrest | nih.govmdpi.com |

| Colorectal Cancer | Not specified | Increased apoptosis | nih.gov |

| Neuroblastoma | Prevents FADD phosphorylation | Prevention of caspase activation and apoptosis | nih.govnews-medical.net |

While direct modulation of DNA damage repair pathways by this compound is not extensively detailed in the provided search results, its known effects on cell cycle and apoptosis are intrinsically linked to the cellular response to DNA damage. The DNA damage response (DDR) is a crucial network that detects and signals the presence of DNA damage, leading to either DNA repair, cell cycle arrest, or apoptosis. The induction of G1 arrest by C16 via p21 is a classic DDR mechanism to prevent the replication of damaged DNA. nih.gov Furthermore, the induction of apoptosis is a key outcome when DNA damage is too severe to be repaired. PKR itself can be activated in response to various cellular stresses, including irradiation, which is known to cause DNA damage. nih.gov Therefore, by inhibiting PKR, this compound likely influences the cell's fate decisions in the face of genotoxic stress, pushing it towards cell cycle arrest and apoptosis rather than repair and survival.

The anticancer properties of this compound have been validated in preclinical in vivo models. In a mouse xenograft model of hepatocellular carcinoma, administration of C16 suppressed the growth of HCC cells. nih.gov This tumor-suppressing effect was attributed not only to the inhibition of tumor cell proliferation but also to a decrease in angiogenesis within the tumor tissue. nih.gov The study demonstrated that C16 treatment led to the downregulation of various angiogenesis-related growth factors. nih.gov Furthermore, the efficacy of C16 has been noted in patient-derived colorectal cancer organoid lines, where it was shown to decrease the levels of phosphorylated eIF2α and induce MYC expression. nih.gov These findings in complex preclinical models, which more closely mimic human tumors, underscore the therapeutic potential of this compound.

| Preclinical Model | Cancer Type | Key Findings | Reference |

| Xenograft (Mouse) | Hepatocellular Carcinoma | Suppressed tumor growth, decreased angiogenesis | nih.gov |

| Patient-Derived Organoids | Colorectal Cancer | Decreased p-eIF2α, induced MYC expression | nih.gov |

Antiviral Activities

As an inhibitor of PKR, a key component of the innate antiviral response, this compound has been investigated for its antiviral properties. nih.gov PKR is induced by interferon and plays a significant role in the body's defense against viruses by inhibiting protein synthesis in infected cells to prevent viral replication. nih.govnih.gov Paradoxically, while PKR activation is a defense mechanism, some studies suggest that its inhibition can also have antiviral effects, potentially by preventing a detrimental over-activation of the immune response or by interfering with viral life cycles that have adapted to manipulate the PKR pathway. For instance, C16 has shown antiviral activity against hemorrhagic fever-causing mammarenaviruses, such as Lassa and Junin viruses, in A549 cells. Treatment with C16 resulted in a strong inhibition of lymphocytic choriomeningitis virus (LCMV) multiplication, highlighting its potential as a druggable target for developing antiviral therapies against human pathogenic mammarenaviruses.

Herbicidal Properties of Toxoflavin Analogs

Research into the herbicidal potential of toxoflavin and its analogs is grounded in the compound's structural similarity to known herbicides containing uracil (B121893) and 1,2,4-triazine (B1199460) rings. nih.gov The core skeleton of toxoflavin, which is a fusion of these two rings, suggests a potential for phytotoxic activity. nih.gov Studies have been conducted to explore this potential by synthesizing various analogs with modifications at the C-3 position and evaluating their herbicidal efficacy under different conditions. nih.govjst.go.jpnih.gov

Detailed investigations have revealed that while toxoflavin itself exhibits some herbicidal effects, strategic modifications to its structure can significantly enhance its activity and broaden its spectrum against various weed species. nih.gov The introduction of an aromatic ring at the C-3 position has been a key area of focus, leading to the identification of several potent herbicidal analogs. nih.govjst.go.jpnih.gov

Research Findings in Paddy Field Conditions

In pot trials simulating paddy field conditions, the herbicidal activity of toxoflavin and its C-3 substituted analogs were tested against three common paddy weeds: Echinochloa oryzicola (ECHCS), Monochoria vaginalis (MOOVA), and Lindernia dubia (LIDPY). nih.gov

Toxoflavin itself showed only slight activity against ECHCS and was ineffective against the other tested weeds. nih.gov However, the introduction of a phenyl group at the C-3 position (analog 1a ) resulted in complete control of MOOVA and LIDPY, although its activity against ECHCS remained low. nih.gov Further modifications to the phenyl ring yielded varied results. For instance, halogenated analogs such as 1b , 1c , and 1e-g did not show significant effectiveness against these paddy weeds. nih.gov In contrast, analog 1d (with a 2,4-difluorophenyl group) displayed moderate activity against ECHCS and LIDPY. nih.gov

Analogs featuring a tolyl group (1h-j ) generally maintained moderate activity against ECHCS, with the 3-methyl analog (1i ) demonstrating a broad herbicidal spectrum in this environment. nih.gov Notably, analogs 1k (with a 2-trifluoromethylphenyl group) and 1w (with a 2-thienyl group) showed excellent herbicidal activity under paddy field conditions. nih.govjst.go.jpnih.gov The introduction of pyridine (B92270) rings in analogs 1t and 1u was attempted to improve water solubility, but this modification did not lead to an improvement in herbicidal activity. nih.gov

Herbicidal Activity of Toxoflavin Analogs in Paddy Field Conditions

| Compound | R Group (at C-3 position) | ECHCS | MOOVA | LIDPY |

|---|---|---|---|---|

| Toxoflavin | - | Slight | Ineffective | Ineffective |

| 1a | Phenyl | Low | Complete Control | Complete Control |

| 1d | 2,4-Difluorophenyl | Moderate | - | Moderate |

| 1i | 3-Tolyl | Moderate | - | - |

| 1k | 2-Trifluoromethylphenyl | Excellent | - | - |

| 1w | 2-Thienyl | Moderate | Complete Control | Complete Control |

| 1t , 1u | Pyridyl | No Improvement | No Improvement | No Improvement |

Data sourced from a study on 3-substituted toxoflavin analogs. nih.gov

Research Findings in Upland Field Conditions

Under upland field conditions, the herbicidal properties of these analogs were evaluated against Echinochloa crus-galli (L) var. crus-galli (ECHCG), Chenopodium album (CHEAL), and Amaranthus viridis (AMAVI). nih.gov

In these tests, toxoflavin demonstrated potent activity against ECHCG and moderate activity against CHEAL and AMAVI. nih.gov The introduction of a phenyl ring at the C-3 position in analog 1a improved its efficacy against AMAVI. nih.govjst.go.jpnih.gov Fluorinated analogs, particularly the 2-fluorinated analog 1b , showed high herbicidal activity against both ECHCG and AMAVI. nih.govjst.go.jpnih.gov Generally, fluorophenyl compounds (1b-d ) provided better results than chlorophenyl analogs (1e-g ). nih.gov

All tolyl analogs (1h-j ) exhibited moderate to high levels of activity against all tested upland weeds. nih.gov Furthermore, analogs 1n (with a 2-methoxyphenyl group) and 1p (with a 4-methoxyphenyl (B3050149) group) displayed a wide herbicidal spectrum against the three weed species. nih.govjst.go.jpnih.gov The substitution of a trifluoromethyl group, as in analog 1k , was generally not effective, with the exception of its activity against ECHCG. nih.gov

These findings underscore that the introduction of a benzene (B151609) ring at the C-3 position of toxoflavin can enhance its herbicidal activity, and further substitutions on that ring or its replacement with other aromatic groups like a thienyl group can broaden the herbicidal spectrum. nih.gov

Herbicidal Activity of Toxoflavin Analogs in Upland Field Conditions

| Compound | R Group (at C-3 position) | ECHCG | CHEAL | AMAVI |

|---|---|---|---|---|

| Toxoflavin | - | Potent | Moderate | Moderate |

| 1a | Phenyl | - | - | High |

| 1b | 2-Fluorophenyl | High | - | High |

| 1h-j | Tolyl | Moderate-High | Moderate-High | Moderate-High |

| 1k | 2-Trifluoromethylphenyl | High | Low | Low |

| 1n | 2-Methoxyphenyl | Wide Spectrum | Wide Spectrum | Wide Spectrum |

| 1p | 4-Methoxyphenyl | Wide Spectrum | Wide Spectrum | Wide Spectrum |

Data sourced from a study on 3-substituted toxoflavin analogs. nih.govjst.go.jpnih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis Approaches to Toxoflavin (B1683212) and its Analogs

The synthesis of toxoflavin and its analogs, including those with substitutions at the C-3 position, has been a subject of interest for chemists aiming to explore their biological potential. A common and adaptable synthetic route involves a multi-step process starting from 1,6-dimethyl-5-hydrazinouracil. nih.gov This method allows for the introduction of a variety of substituents at the C-3 position, which is a key site for molecular modification. nih.gov

The general synthetic pathway can be summarized as follows:

Imination: The process begins with the condensation reaction (imination) of 5-hydrazinouracil with a selected aldehyde. To synthesize 3-pyridine toxoflavin, a pyridine (B92270) aldehyde would be used. This reaction forms the corresponding hydrazone intermediate. nih.gov

Cyclization and Oxidation: The resulting hydrazone is then treated with sodium nitrite. This step facilitates an oxidative cyclization, leading to the formation of the 1,6-dihydropyrido[5,4-e]-1,2,4-triazine ring system characteristic of toxoflavin. nih.gov This reaction often yields a mixture of the desired toxoflavin analog and its corresponding N-oxide. nih.gov

Reduction: To obtain the final product as a single, pure compound, the mixture is subjected to a reduction step. Dithiothreitol (B142953) is commonly used to reduce the N-oxide byproduct, yielding the target 3-substituted toxoflavin analog exclusively. nih.gov

This synthetic strategy is versatile, enabling the creation of a library of analogs by simply varying the aldehyde used in the initial step. This has been instrumental in studying the SAR of this class of compounds. nih.gov

Design and Derivatization Strategies for this compound Analogs

The design of toxoflavin analogs is primarily focused on two areas: modifying the methyl groups on the pyrimidinedione ring or introducing diverse substituents at the C-3 position of the triazine ring. nih.gov The latter has proven to be a particularly fruitful strategy, as a wide array of chemical groups can be readily introduced at this position, allowing for fine-tuning of the molecule's properties. nih.gov

The introduction of a pyridine ring at the C-3 position is a key derivatization strategy. Pyridine is a common bioisostere for a phenyl ring, and its inclusion can significantly alter a molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. nih.gov For instance, the incorporation of pyridine rings into the toxoflavin scaffold has been explored as a means to improve water solubility. nih.gov Furthermore, replacing a phenyl group with a pyridyl group can influence the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity. nih.gov Studies on other classes of compounds have shown that such bioisosteric replacement can lead to analogs with superior binding potency and selectivity for their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenpharmaceuticalsciencesjournal.com For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog and correlating them with their measured biological efficacy (such as herbicidal or antiproliferative activity).

The development of a QSAR model typically follows these steps:

Data Set Compilation: A dataset of this compound analogs with their corresponding biological activities is assembled. This set is usually divided into a training set for model development and a test set for validation. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govmdpi.com

A well-validated QSAR model can be a powerful tool in the design of new, more potent this compound analogs by predicting their activity before synthesis, thereby saving time and resources. openpharmaceuticalsciencesjournal.com

Elucidation of Key Structural Motifs for Biological Efficacy

SAR studies on toxoflavin analogs have revealed several key structural features that are critical for their biological activity. The core pyrimido[5,4-e]-1,2,4-triazine scaffold is essential, but the nature of the substituent at the C-3 position plays a dominant role in determining the potency and spectrum of activity.

| Compound | R Group (at C-3) | Herbicidal Activity (Upland Weeds) |

|---|---|---|

| Toxoflavin | -H | Potent against ECHCG; Moderate against CHEAL and AMAVI |

| 1a | Phenyl | Improved activity against AMAVI |

| 1b | 2-Fluorophenyl | Active against ECHCG and AMAVI |

| 1n | 2-Methoxyphenyl | Moderately to highly active against all tested upland weeds |

| 1p | 4-Methoxyphenyl (B3050149) | Moderately to highly active against all tested upland weeds |

| 1t | 2-Pyridyl | Moderate activity |

| 1u | 3-Pyridyl | Moderate activity |

| 1w | 2-Thienyl | Moderate activity against ECHCS; Complete control of MOOVA and LIDPY |

ECHCG: Echinochloa crus-galli (L) var. crus-galli, CHEAL: Chenopodium album, AMAVI: Amaranthus viridis, ECHCS: Echinochloa crus-galli (L) var. formosensis, MOOVA: Monochoria vaginalis, LIDPY: Lindernia procumbens. Data sourced from nih.govjst.go.jp

A critical aspect of designing new bioactive compounds is ensuring they possess favorable metabolic profiles. The toxoflavin scaffold itself has redox properties that are linked to its mechanism of action but can also be a source of liability. In analog design, it is crucial to consider how structural modifications will affect metabolic stability. nih.gov

Heterocyclic rings, such as pyridine, are common sites of metabolism. The nitrogen atom in the pyridine ring can influence its metabolic fate. For instance, five-membered heterocycles like imidazoles are susceptible to oxidative metabolism, while pyrazole (B372694) rings are relatively stable. nih.gov The placement of nitrogen within an aromatic system can render the ring electron-deficient and more resistant to CYP-mediated oxidation. nih.gov However, some nitrogen-containing heterocycles can also act as inhibitors of CYP enzymes by coordinating with the heme iron, which is a potential metabolic liability. nih.gov Therefore, when designing this compound analogs, medicinal chemists must balance the desired electronic and steric properties for biological activity with features that confer metabolic stability and minimize unwanted interactions with metabolic enzymes.

Detoxification, Degradation, and Resistance Mechanisms

Enzymatic Degradation of Toxoflavin (B1683212)

The primary route for the detoxification of toxoflavin involves enzymatic degradation, a process meticulously orchestrated by specific enzymes that neutralize its toxic effects.

Toxoflavin Lyase (TflA) Activity and Characterization

A key enzyme in this process is Toxoflavin Lyase (TflA), a monooxygenase that has been isolated and characterized from organisms capable of surviving in toxoflavin-rich environments. TflA catalyzes the oxidative degradation of toxoflavin, converting it into a less harmful triazine compound. The activity of TflA is highly specific and dependent on several cofactors, exhibiting optimal performance under defined physiological conditions. Another enzyme, ToxM, found in Pseudomonas protegens, also functions as a monooxygenase and degrades toxoflavin, producing an identical degradation product to that of TflA.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |

| TflA | Paenibacillus polymyxa | 6.5 - 7.0 | Room Temperature (approx. 22-25) |

| StdA | Sphingomonas adhaesiva | 8.0 - 8.5 | 28 |

Oxidative Degradation Pathways (e.g., Baeyer-Villiger Oxidation)

The enzymatic degradation of toxoflavin by TflA proceeds through a sophisticated oxidative pathway, identified as a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group within the toxoflavin molecule, leading to the cleavage of a carbon-carbon bond and the formation of an ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate result in the formation of a stable and non-toxic triazine derivative. The initial and crucial step in this pathway is the non-enzymatic reduction of toxoflavin to dihydrotoxoflavin, which serves as the actual substrate for TflA.

Role of Cofactors (e.g., Mn(II), Oxygen, Reductants) in Enzymatic Activity

The catalytic efficiency of TflA is critically dependent on the presence of specific cofactors that participate directly in the reaction mechanism:

Mn(II): Manganese (II) ions are essential for the activity of TflA. Within the enzyme's active site, a novel 1-His-2-carboxylate facial triad (B1167595) coordinates the Mn(II) ion. This metal center is pivotal for binding the dihydrotoxoflavin substrate and activating molecular oxygen.

Oxygen: Molecular oxygen is a required substrate for the monooxygenase activity of TflA. One atom of oxygen is incorporated into the toxoflavin substrate during the Baeyer-Villiger oxidation.

Reductants (e.g., Dithiothreitol (B142953) - DTT): A reducing agent, such as DTT, is necessary for the in vitro activity of TflA. Its primary role is to reduce toxoflavin to dihydrotoxoflavin, the form that the enzyme can act upon. Additionally, reductants help maintain the cysteine residues within the enzyme in a reduced state, which is often crucial for preserving its catalytic conformation and activity.

Bacterial Resistance and Self-Protection Strategies

Bacteria that produce toxoflavin, as well as those that coexist in the same environment, have evolved sophisticated mechanisms to protect themselves from its toxic effects. These strategies are broadly categorized into efflux systems that actively remove the toxin and enzymatic defenses that neutralize its damaging cellular consequences.

Efflux Pump Systems (e.g., Resistance-Nodulation-Division (RND) efflux systems)

One of the primary mechanisms for bacterial self-resistance to toxoflavin is the active extrusion of the molecule from the cell via efflux pumps. The Resistance-Nodulation-Division (RND) family of efflux pumps are tripartite systems common in Gram-negative bacteria that span both the inner and outer membranes. In the toxoflavin-producing bacterium Burkholderia glumae, a gene cluster designated toxFGHI has been identified. This cluster shows homology to genes encoding RND efflux systems and is implicated in the transport of toxoflavin. The expression of these transport genes is regulated, suggesting a controlled mechanism to export the toxin and prevent intracellular accumulation to toxic levels.

Antioxidant Enzyme Systems (e.g., Catalases, Superoxide (B77818) Dismutase)

Toxoflavin exerts its toxicity in part by acting as an electron carrier, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide, within the cell. This induces significant oxidative stress, which can damage cellular components like DNA, proteins, and lipids. To counteract this, bacteria employ a robust antioxidant defense system. Key enzymes in this system include:

Catalases: These enzymes efficiently catalyze the decomposition of hydrogen peroxide into water and oxygen, thereby neutralizing one of the major ROS generated by toxoflavin activity.

Superoxide Dismutase (SOD): SODs are metalloenzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. This action removes a primary ROS and provides the substrate for catalase.

Bacteria, including Burkholderia species, are known to produce catalase and superoxide dismutase to cope with oxidative stress. The presence and activity of these antioxidant enzymes are crucial for the survival of bacteria in the presence of toxoflavin, representing a significant mechanism of resistance to its toxic effects.

Host Plant Defense Responses and Detoxification Mechanisms

The interaction between plants and the phytotoxin 3-pyridine toxoflavin, a secondary metabolite primarily produced by bacterial pathogens such as Burkholderia glumae, elicits a range of defense and resistance strategies. These encompass both the plant's intrinsic defense signaling pathways and innovative biotechnological approaches that introduce potent detoxification enzymes into the host.

Toxoflavin is a significant virulence factor, responsible for causing symptoms like chlorosis, growth inhibition, and bacterial wilt in a variety of economically important crops. fao.orgapsnet.orgnih.govnih.gov Its primary mode of action involves the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which bypasses the plant's cytochrome system and leads to oxidative stress and cellular damage. nih.gov Consequently, host plant defense is largely centered on mitigating this oxidative damage and, where possible, degrading the toxin.

While direct, endogenous enzymatic detoxification of toxoflavin by host plants is not extensively documented, the primary defense appears to be the activation of general stress response pathways. When confronted with the oxidative burst caused by toxoflavin, plants can activate their antioxidant defense systems. nih.govnih.govlongdom.org This includes the upregulation of enzymes such as catalases, peroxidases, and superoxide dismutases, which are crucial for scavenging ROS and protecting cellular components from oxidative damage. longdom.org

However, the high toxicity of toxoflavin often overwhelms the plant's natural defense capacity. nih.gov This has spurred research into transgenic approaches to confer robust resistance. By genetically modifying host plants to express bacterial enzymes capable of degrading toxoflavin, a direct and highly effective detoxification pathway is established. These enzymes, sourced from non-pathogenic bacteria, effectively neutralize toxoflavin, thereby mitigating its virulent effects.

Several key toxoflavin-degrading enzymes have been identified and successfully deployed in transgenic plants:

TxeA: A metagenome-derived enzyme that has been shown to degrade toxoflavin. Transgenic rice plants expressing the txeA gene exhibited attenuated disease symptoms and lower disease severity when challenged with B. glumae. nih.govnih.gov

StdA: An enzyme identified in Sphingomonas adhaesiva and Agrobacterium sp. that specifically degrades toxoflavin. Rice plants engineered to express the stdA gene demonstrated significant resistance to toxoflavin. nih.gov

Toxoflavin Lyase (TflA): Isolated from Paenibacillus polymyxa, this enzyme also confers resistance. When the tflA gene was transferred into Arabidopsis and rice, the resulting transgenic plants showed enhanced resistance to toxoflavin. nih.gov

The introduction of these bacterial genes represents a powerful strategy, effectively creating a detoxification shield within the plant. This approach of "toxin-quenching" has proven successful in reducing the virulence of toxoflavin-mediated diseases. nih.gov

Below is a summary of research findings on the impact of expressing toxoflavin-degrading enzymes in host plants.

| Enzyme | Source Organism | Host Plant | Observed Outcome |

| TxeA | Metagenome | Rice (Oryza sativa) | Attenuated virulence of B. glumae BGR1, lower disease severity. nih.govnih.gov |

| StdA | Sphingomonas adhaesiva, Agrobacterium sp. | Rice (Oryza sativa) | Degrades toxoflavin, conferring resistance to the toxin. nih.gov |

| TflA | Paenibacillus polymyxa | Arabidopsis thaliana, Rice (Oryza sativa) | Resulted in toxoflavin resistance in transgenic plants. nih.gov |

These findings underscore a key aspect of host plant defense against this compound: while innate responses to oxidative stress provide a foundational level of defense, the introduction of specific, potent detoxification enzymes via genetic engineering offers a more robust and direct mechanism of resistance. This highlights the intricate interplay between natural plant defense pathways and the potential of biotechnology to enhance crop resilience against potent phytotoxins.

Q & A

Q. What is the core biosynthetic pathway of toxoflavin in Burkholderia glumae, and which genes are essential for its production?

The toxoflavin biosynthetic cluster (toxABCDE) is regulated by quorum sensing (QS) via ToxJ and ToxR. toxB encodes a GTP cyclohydrolase II (RibA homolog), catalyzing the first step in toxoflavin biosynthesis. Co-expression of toxBC is critical for metabolon formation under solid culture conditions, while toxAB alone restores production in liquid cultures . RT-qPCR and RNA-Seq data confirm upregulation of toxABCDE in ntpR mutants, indicating operon-level regulation .

Q. How is toxoflavin quantified in bacterial cultures, and what are the methodological limitations?

Toxoflavin is extracted from agar or broth cultures using 80% methanol or chloroform, with quantification via UV-Vis spectroscopy (OD₃₉₃ nm for methanol extracts; OD₄₁₅ nm for chloroform). However, this method may conflate toxoflavin with structurally similar azapteridines (e.g., fervenulin). HPLC or LC-MS is recommended for specificity, though spectroscopic methods remain common due to accessibility .

Q. What experimental approaches validate the role of regulatory genes like ntpR in toxoflavin production?

Transposon mutagenesis and homologous recombination are used to generate ntpR mutants. Toxoflavin overproduction in mutants (e.g., LSUPB57) vs. parent strains (e.g., 336gr-1) is quantified via OD₃₉₃ nm. Complementation assays (e.g., reintroducing ntpR into mutants like LSUPB391) confirm phenotypic reversibility. RT-qPCR tracks expression changes in toxABCDE and other regulators .

Advanced Research Questions

Q. How do contradictory data on ntpR mutant phenotypes inform regulatory network hypotheses?

Most ntpR mutants (e.g., LSUPB57) overproduce toxoflavin, but LSUPB48 (ntpR transposon mutant) shows reduced production. This suggests strain-specific epistatic interactions or secondary mutations. RNA-Seq of LSUPB48 vs. LSUPB57 could identify compensatory regulators. Methodologically, whole-genome sequencing and transcriptome-wide analysis are critical to resolve such contradictions .

Q. At what stage does ntpR exert regulatory control over toxoflavin biosynthesis: pre- or post-QS activation?

Current evidence suggests ntpR repression occurs both pre- and post-QS. Pre-QS, ntpR may inhibit toxABCDE transcription; post-QS, it could modulate feedback via toxoflavin transport systems. Time-course RT-qPCR of ntpR in QS-deficient mutants (e.g., tofR mutants) and AHL supplementation experiments are needed to delineate temporal regulation .

Q. Why does TxeA exhibit optimal toxoflavin degradation at pH 5.0, unlike TflA (pH 7.0), and what mechanistic insights does this provide?

TxeA’s acidic pH preference suggests divergent catalytic mechanisms compared to TflA. Structural analysis (e.g., crystallography) could reveal protonation state dependencies or active-site differences. Biochemical assays with pH buffers and Mn²⁺/O₂ supplementation (critical for TflA activity) may clarify cofactor requirements .

Q. How does orf2 enable tofR-independent toxoflavin production in B. glumae LSUPB169?

orf2 mutants (e.g., LSUPB445) abolish toxoflavin production even in tofR-null backgrounds. orf2 likely encodes a bypass regulator or rate-limiting enzyme. Chromatin immunoprecipitation (ChIP) and promoter-binding assays (e.g., EMSA) can test orf2’s direct interaction with toxABCDE or other operons .

Methodological Considerations

- RNA-Seq vs. RT-qPCR for Regulatory Gene Analysis : RNA-Seq identifies genome-wide expression changes (e.g., 96 DEGs in ntpR mutants) but requires validation via RT-qPCR for key targets like toxA .

- pH Optimization in Enzymatic Assays : For toxoflavin lyases, pre-test buffer systems (e.g., citrate-phosphate for pH 4–8) and monitor product stability via LC-MS .

- Handling Mutant Phenotypic Variability : Use multiple mutant strains (e.g., LSUPB57, LSUPB295) and biological replicates to distinguish genetic vs. environmental effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.